![molecular formula C16H17N3O2 B5645174 4-(methoxymethyl)-2-[(2-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5645174.png)
4-(methoxymethyl)-2-[(2-methoxyphenyl)amino]-6-methylnicotinonitrile
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Overview
Description
Synthesis Analysis
- The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which is structurally related to the target compound, has been synthesized using proton nuclear magnetic resonance and Fourier transform infrared spectroscopy techniques (A. Eşme, 2021).
Molecular Structure Analysis
- Theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties of a similar compound were calculated using density functional theory (A. Eşme, 2021).
- Crystallographic studies of related compounds in the nicotinonitrile family have revealed orthorhombic and monoclinic crystal systems (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Reactions and Properties
- The compound has been shown to possess significant interactions in molecular docking studies, suggesting potential as an anticancer agent (A. Eşme, 2021).
- Molecules in this family display various intramolecular interactions that stabilize their structure (P. A. Ajibade & F. P. Andrew, 2021).
Physical Properties Analysis
- The compound's orthorhombic crystallization and other physical characteristics were identified using X-ray diffraction (P. A. Ajibade & F. P. Andrew, 2021).
properties
IUPAC Name |
2-(2-methoxyanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-12(10-20-2)13(9-17)16(18-11)19-14-6-4-5-7-15(14)21-3/h4-8H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQVQSJLPJQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC2=CC=CC=C2OC)C#N)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxymethyl-2-(2-methoxy-phenylamino)-6-methyl-nicotinonitrile |
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